

# Cross-referencing Spiro[5.5]undecan-2-one data with chemical databases

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Spiro[5.5]undecan-2-one*

Cat. No.: *B155468*

[Get Quote](#)

An In-Depth Technical Guide to **Spiro[5.5]undecan-2-one**: Cross-Referencing Chemical Databases for Researchers

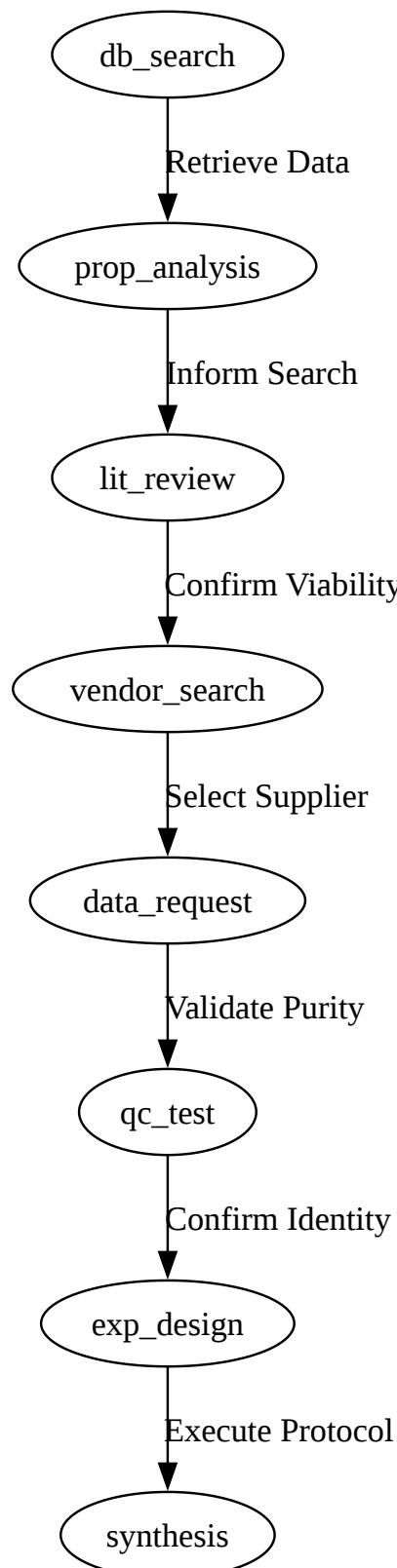
## Introduction: The Structural Significance of Spiro[5.5]undecan-2-one

**Spiro[5.5]undecan-2-one** is a bicyclic organic compound featuring a unique spiro arrangement where two six-membered rings share a single common carbon atom.<sup>[1]</sup> This distinctive three-dimensional structure ( $C_{11}H_{18}O$ ) provides a rigid scaffold that is of significant interest in medicinal chemistry and materials science.<sup>[1][2]</sup> The presence of a ketone functional group at the 2-position serves as a reactive site for a multitude of chemical transformations, making it a valuable building block for synthesizing more complex molecules.<sup>[1]</sup> Derivatives of the spiro[5.5]undecane framework have shown promise in various therapeutic areas, including as enzyme inhibitors and anti-inflammatory agents, underscoring the importance of thoroughly understanding the properties and availability of the parent compound.<sup>[1]</sup>

This guide provides a comparative analysis of **Spiro[5.5]undecan-2-one** data across prominent chemical databases, offers insights into its synthesis and reactivity, and contrasts it with structurally related analogs. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively evaluate and utilize this compound in their work.

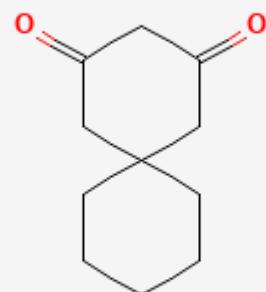
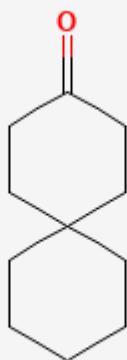
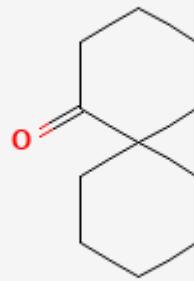
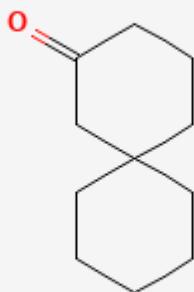
## Physicochemical Properties: A Database Consensus

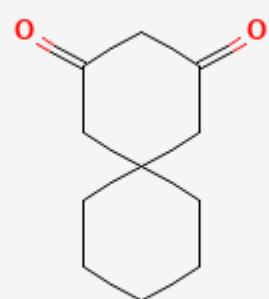
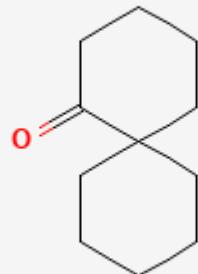
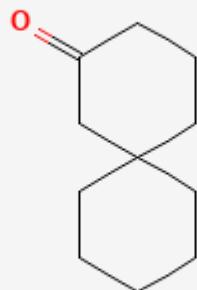
A critical first step in evaluating any chemical compound is to aggregate its fundamental physicochemical properties from reliable sources. Publicly accessible databases like PubChem serve as an essential repository for this information, providing computed data that informs experimental design.


| Property                       | Value                             | Source     |
|--------------------------------|-----------------------------------|------------|
| IUPAC Name                     | spiro[5.5]undecan-2-one           | PubChem[3] |
| CAS Number                     | 1781-81-3                         | PubChem[3] |
| Molecular Formula              | C <sub>11</sub> H <sub>18</sub> O | PubChem[3] |
| Molecular Weight               | 166.26 g/mol                      | PubChem[3] |
| Exact Mass                     | 166.135765193 Da                  | PubChem[3] |
| Topological Polar Surface Area | 17.1 Å <sup>2</sup>               | PubChem[3] |
| Canonical SMILES               | C1CCC2(CC1)CCCC(=O)C2             | PubChem[1] |
| InChI Key                      | FEYUTRZPSFLEST-<br>UHFFFAOYSA-N   | PubChem[1] |

## Cross-Referencing Commercial Availability

While physicochemical data provides a theoretical foundation, practical research requires sourcing the physical compound. The availability, purity, and accompanying analytical data can vary significantly between suppliers. This section compares listings for **Spiro[5.5]undecan-2-one** across several vendors.





| Supplier      | Product Number<br>(Example) | Purity / Notes                                                                                              | Price (Example)   |
|---------------|-----------------------------|-------------------------------------------------------------------------------------------------------------|-------------------|
| Sigma-Aldrich | S757470                     | AldrichCPR. Buyer assumes responsibility to confirm identity and/or purity. No analytical data provided.[4] | \$32.70 / 50mg[4] |
| Biosynth      | BAA78181                    | For research purposes only.                                                                                 | \$311.50 / 50mg   |
| CP Lab Safety | -                           | Protein Degrader<br>Building Block. For professional research use only.[5]                                  | -                 |




Disclaimer: Prices and availability are subject to change. The information presented is for illustrative purposes based on data accessed.

[Click to download full resolution via product page](#)

## Comparative Analysis with Structural Analogs

To fully appreciate the chemical identity of **Spiro[5.5]undecan-2-one**, it is instructive to compare it with its structural isomers and related analogs. The position of the ketone group or the addition of other functionalities can significantly alter the molecule's reactivity, stereochemistry, and biological activity.

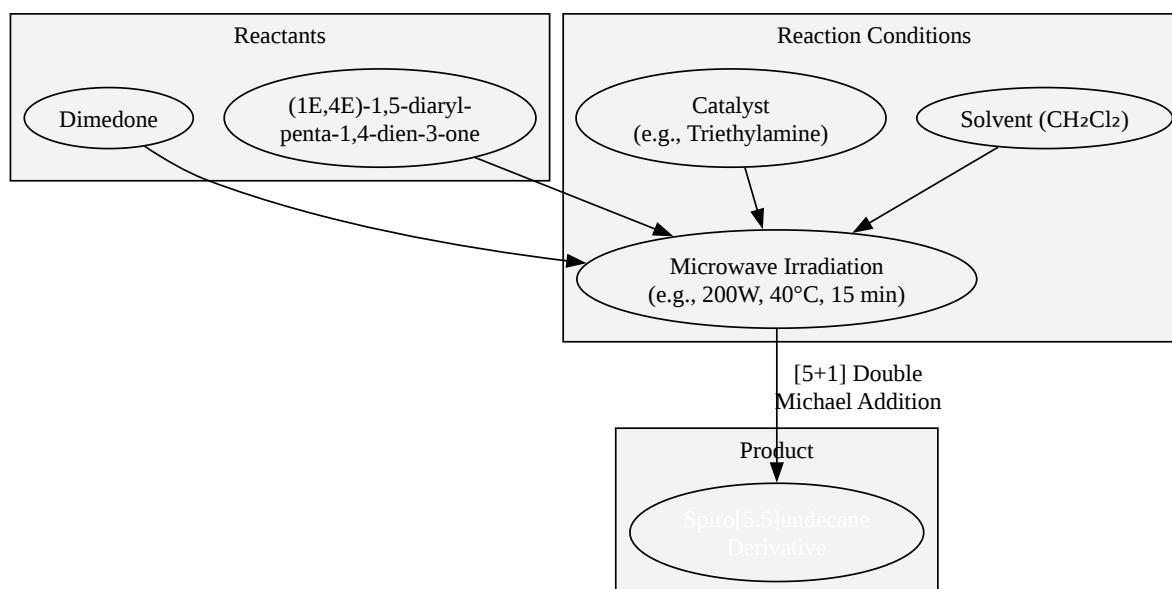




| Compound                     | CAS Number | Molecular Formula                              | Molecular Weight | Key Differences                                                                |
|------------------------------|------------|------------------------------------------------|------------------|--------------------------------------------------------------------------------|
| Spiro[5.5]undecan-2-one      | 1781-81-3  | C <sub>11</sub> H <sub>18</sub> O              | 166.26 g/mol     | Ketone at C2 position.                                                         |
| Spiro[5.5]undecan-1-one      | 1781-83-5  | C <sub>11</sub> H <sub>18</sub> O              | 166.26 g/mol     | Isomer with ketone at C1 position. <sup>[6]</sup>                              |
| Spiro[5.5]undecan-3-one      | 1890-25-1  | C <sub>11</sub> H <sub>18</sub> O              | 166.26 g/mol     | Isomer with ketone at C3 position. <sup>[7]</sup>                              |
| Spiro[5.5]undecane-2,4-dione | 1481-99-8  | C <sub>11</sub> H <sub>16</sub> O <sub>2</sub> | 180.24 g/mol     | Contains two ketone groups, increasing polarity and reactivity. <sup>[8]</sup> |
| Spiro[5.5]undecane           | 180-43-8   | C <sub>11</sub> H <sub>20</sub>                | 152.28 g/mol     | The parent hydrocarbon without any functional groups. <sup>[9]</sup>           |

## Synthesis of the Spiro[5.5]undecane Scaffold

The construction of the spiro[5.5]undecane core is a topic of significant interest in organic synthesis. Several strategies have been developed, with the choice of method often depending on the desired substitution pattern and the need for stereocontrol.


### Established Synthetic Pathways:

- Robinson Annulation: A classic method for forming six-membered rings, this reaction can be adapted to create the spirocyclic system.<sup>[10]</sup>
- Cationic  $\pi$ -Cyclization: This powerful method involves the cyclization of an unsaturated precursor, often an alcohol, initiated by an acid to form the spiro center with a high degree of

stereoselectivity.[11]

- **Alkylation and Cyclization:** One established route involves the alkynylation and dearomatic cyclization of salicylaldehyde to form the characteristic spiro structure.[1]
- **Michael Addition:** The 1,4-addition of a nucleophile to an  $\alpha,\beta$ -unsaturated carbonyl compound is one of the most common methods for preparing spiro[5.5]undecane derivatives.[12]

Recent advancements have highlighted the use of microwave-assisted organic synthesis to dramatically improve reaction times and yields, offering a more efficient and environmentally friendly approach.[2][13]



[Click to download full resolution via product page](#)

# Experimental Protocol: Microwave-Assisted Synthesis of a Spiro[5.5]undecane-1,5,9-trione Derivative

This protocol is adapted from a published procedure for the synthesis of a substituted spiro[5.5]undecane derivative, demonstrating the efficiency of microwave-assisted synthesis.[\[2\]](#)

**Objective:** To synthesize 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via a microwave-induced Michael reaction.

## Materials:

- Dimedone (1 mmol)
- (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol)
- Triethylamine (1.25 mmol)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (5 mL)
- Microwave synthesis reactor
- Standard laboratory glassware for workup and extraction
- Thin Layer Chromatography (TLC) apparatus

## Procedure:

- **Reaction Setup:** In a dedicated microwave reaction flask, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).
- **Addition of Reagents:** Add 5 mL of dichloromethane followed by triethylamine (1.25 mmol). The triethylamine acts as a base to facilitate the Michael addition.
- **Microwave Irradiation:** Seal the flask and place it in the microwave reactor. Irradiate the mixture at 200 W, maintaining a temperature of 40°C, for 15 minutes. The use of microwave energy significantly accelerates the reaction rate compared to conventional heating, which can take several hours.[\[2\]](#)[\[13\]](#)

- Reaction Monitoring: Monitor the progress of the reaction periodically using TLC to determine the point of completion.
- Workup: Once the reaction is complete, transfer the mixture into a separatory funnel containing 10 mL of cold water.
- Extraction: Extract the aqueous mixture with chloroform (3 x 20 mL). The organic layers are combined.
- Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

## Reactivity and Biological Potential

The chemical behavior of **Spiro[5.5]undecan-2-one** is dominated by its ketone functionality and unique spirocyclic core.

### Chemical Reactivity:

- Reduction: The ketone can be readily reduced to a secondary alcohol (spiro[5.5]undecan-2-ol) using reducing agents like lithium aluminum hydride.[\[1\]](#)
- Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, providing a route to a wide range of derivatives.
- Substitution Reactions: Under acidic or basic conditions, substitution reactions can occur, often involving nucleophiles such as amines or halides.[\[1\]](#)

**Biological Applications of Derivatives:** While data on the parent compound is limited, derivatives of the spiro[5.5]undecane scaffold have demonstrated significant biological activity.

- Enzyme Inhibition: Certain spiroundecane derivatives have been shown to inhibit HIV-1 integrase, a critical enzyme for viral replication, with  $\text{IC}_{50}$  values in the micromolar range.[\[1\]](#)

- Anti-inflammatory Properties: Derivatives have been identified as potential anti-inflammatory agents in hyperactivated microglial cells, suggesting applications in treating neuroinflammatory disorders.[1]
- Anticancer Activity: Substituted spiro[5.5]undecane-1,5,9-triones have been synthesized and evaluated for their in vitro anticancer activity, highlighting the therapeutic potential of this molecular framework.[2]

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Spiro[5.5]undecan-2-one** is classified with the following hazard statement:

- H319: Causes serious eye irritation.[3]

### Precautionary Measures:

- Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[14]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]
- Storage: Keep the container tightly closed in a dry, well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[14]

## Conclusion

**Spiro[5.5]undecan-2-one** represents a structurally intriguing and synthetically versatile chemical entity. A thorough cross-referencing of chemical databases reveals consistent physicochemical data but variability in commercial availability and supplied documentation, a critical consideration for researchers. Its comparison with structural analogs illuminates the subtle yet important impact of functional group placement on molecular properties. With established and emerging synthetic routes, particularly efficient microwave-assisted methods, the spiro[5.5]undecane scaffold is highly accessible. The demonstrated biological potential of its derivatives in antiviral, anti-inflammatory, and anticancer contexts ensures that this

compound and its related structures will remain a fertile ground for exploration in drug discovery and chemical biology.

## References

- Spiro[5.5]undecan-2-one | C11H18O | CID 579588.
- SPIRO(5.5)UNDECAN-2-ONE, 50 mg. CP Lab Safety. [Link]
- Spiro[5.5]undecane-2,4-dione | C11H16O2 | CID 4962152.
- Spiro[5.5]undecane | C11H20 | CID 135983.
- Spiro(5.5)undecane-1,7-dione | C11H16O2 | CID 535054.
- Spiro[5.5]undecan-3-one | C11H18O | CID 574172.
- Spiro(5.5)undecan-1-one | C11H18O | CID 573924.
- Harding, K. E., & Burks, S. R. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. *The Journal of Organic Chemistry*, 44(23), 4254–4256. [Link]
- A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
- Burgaz, E. V., & Kunter, İ. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. *EMU Journal of Pharmaceutical Sciences*, 7(3), 80-89. [Link]
- Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. *DergiPark*. [Link]
- Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. *Molecules*, 28(10), 4220. [Link]
- Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., ... & Wilcox, D. K. (2021). RIFM fragrance ingredient safety assessment, 7,9-dimethylspiro[5.5]undecan-3-one, CAS Registry Number 83863-64-3. *Food and Chemical Toxicology*, 147, 111893. [Link]
- Synthetic Routes to Approved Drugs Containing a Spirocycle. *MDPI*. [Link]
- Spiro[5.5]undecane. *NIST WebBook*, National Institute of Standards and Technology. [Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Spiro[5.5]undecan-2-one (1781-81-3) for sale [vulcanchem.com]
- 2. [dergipark.org.tr](http://dergipark.org.tr) [dergipark.org.tr]

- 3. Spiro[5.5]undecan-2-one | C11H18O | CID 579588 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 4. SPIRO(5.5)UNDECAN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Spiro(5.5)undecan-1-one | C11H18O | CID 573924 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 7. Spiro[5.5]undecan-3-one | C11H18O | CID 574172 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 8. Spiro[5.5]undecane-2,4-dione | C11H16O2 | CID 4962152 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 9. Spiro[5.5]undecane [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction  
[dergipark.org.tr]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Cross-referencing Spiro[5.5]undecan-2-one data with chemical databases]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155468#cross-referencing-spiro-5-5-undecan-2-one-data-with-chemical-databases\]](https://www.benchchem.com/product/b155468#cross-referencing-spiro-5-5-undecan-2-one-data-with-chemical-databases)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)